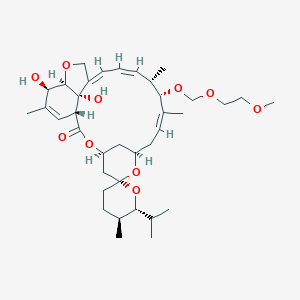
Dimadectin
Description
Dimadectin is a semi-synthetic macrocyclic lactone belonging to the avermectin class, which is widely used in veterinary medicine for the treatment and prevention of parasitic infections in animals. Derived from natural fermentation products of Streptomyces species, avermectins are modified to enhance their pharmacokinetic and safety profiles . This compound shares structural similarities with other avermectins, such as abamectin, ivermectin, and doramectin, but features a unique substitution pattern that influences its biological activity and stability. It is primarily employed against nematodes and arthropods, targeting the glutamate-gated chloride channels in parasites, leading to paralysis and death . Its development aligns with U.S. Patent No. 4,199,569, which covers 22,23-dihydro derivatives of avermectins, underscoring its semi-synthetic origin and optimized efficacy .
Properties
CAS No. |
156131-91-8 |
|---|---|
Molecular Formula |
C37H56O10 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8-,24-11-,27-10-/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1 |
InChI Key |
CMZOLQQGUABKKN-STGYROPVSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)/C)O[C@@H]1C(C)C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
Synonyms |
Dimadectin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Avermectins
| Compound | Key Structural Feature | Target Parasites | Half-Life (Hours) |
|---|---|---|---|
| This compound | Proprietary C-substituent | Nematodes, Arthropods | 48–72* |
| Ivermectin | 22,23-dihydro modification | Nematodes, Mites, Lice | 18–36 |
| Doramectin | C25 cyclohexyl group | Gastrointestinal Nematodes | 72–96 |
| Abamectin | Unmodified avermectin B1 | Mites, Leaf Miners | 12–18 |
*Estimated based on avermectin class pharmacokinetics .
Pharmacokinetic Profiles
- Absorption and Bioavailability : this compound exhibits high lipid solubility, facilitating rapid absorption after subcutaneous administration. Comparatively, doramectin’s cyclohexyl group enhances its bioavailability in ruminants .
- Metabolism and Excretion : this compound undergoes hepatic metabolism via cytochrome P450 enzymes, similar to ivermectin, but its excretion half-life is prolonged due to structural modifications, aligning it closer to doramectin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


